1-[4-(4-BROMOPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE
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Overview
Description
1-[4-(4-BROMOPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features a quinoline core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-BROMOPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the bromophenyl group and the thiadiazole moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can be scaled up more easily than batch processes.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-BROMOPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-BROMOPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is not well understood, but it is believed to interact with specific molecular targets and pathways. This could involve binding to proteins or nucleic acids, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-BROMOPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
1-[4-(4-bromophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3OS2/c1-15-25-26-21(30-15)29-13-20(28)27-19-8-6-5-7-18(19)23(4,14-22(27,2)3)16-9-11-17(24)12-10-16/h5-12H,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHWULHGLLZDRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)N2C3=CC=CC=C3C(CC2(C)C)(C)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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